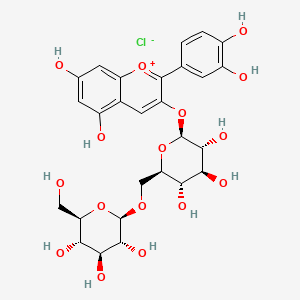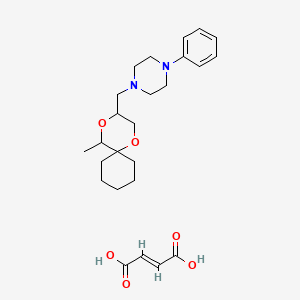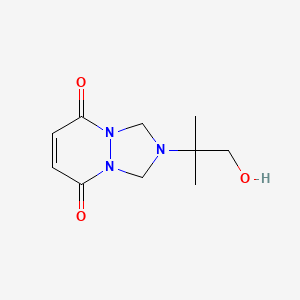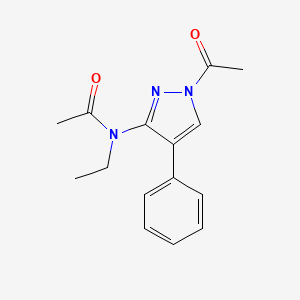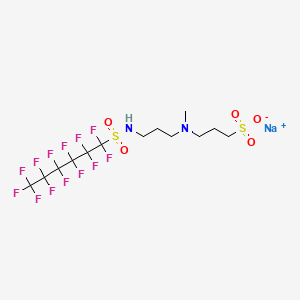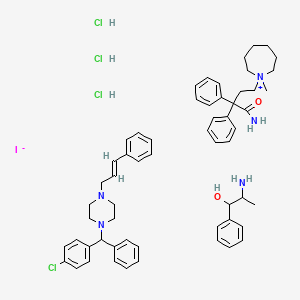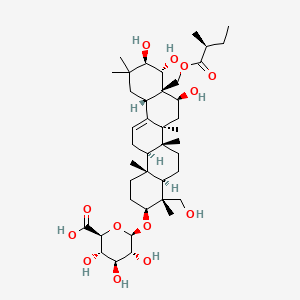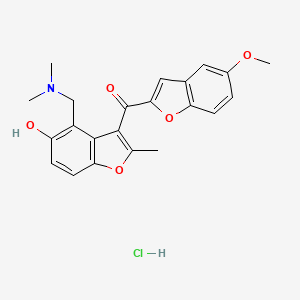
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes both dimethylamino and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the dimethylamino and methoxy groups. Common reagents used in these reactions include dimethylamine, methanol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
科学研究应用
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group allows the compound to interact with enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s solubility and stability, facilitating its transport within biological systems. The overall effect of the compound depends on the specific pathways and targets involved.
相似化合物的比较
Similar Compounds
1-(5-Methoxy-2-benzofuranyl)-ethanone: This compound shares the benzofuran core and methoxy group but lacks the dimethylamino and hydroxyl groups.
3-Amino-5-methoxy-2-benzofuranyl: Similar in structure but contains an amino group instead of the dimethylamino group.
Uniqueness
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of both dimethylamino and methoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
132993-99-8 |
|---|---|
分子式 |
C22H22ClNO5 |
分子量 |
415.9 g/mol |
IUPAC 名称 |
[4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]-(5-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C22H21NO5.ClH/c1-12-20(21-15(11-23(2)3)16(24)6-8-18(21)27-12)22(25)19-10-13-9-14(26-4)5-7-17(13)28-19;/h5-10,24H,11H2,1-4H3;1H |
InChI 键 |
AIYNJEYFOGUUCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=C(O3)C=CC(=C4)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



